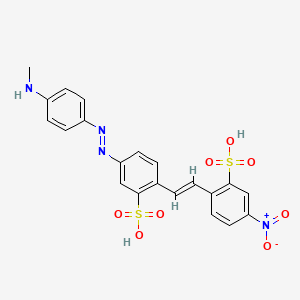
5-((4-(Methylamino)phenyl)azo)-2-(2-(4-nitro-2-sulfophenyl)ethenyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various industrial applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methylaminobenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-(4-nitro-2-sulfophenyl)ethenyl to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Oxidized derivatives of the methylamino group.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Similar in structure but with a dimethylamino group instead of a methylamino group.
Benzenesulfonic acid, 4-[(4-nitrophenyl)azo]-: Another azo dye with a different substitution pattern on the aromatic rings.
Uniqueness
Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both sulfonic acid and nitro groups enhances its solubility and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
42986-15-2 |
|---|---|
Molecular Formula |
C21H18N4O8S2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
5-[[4-(methylamino)phenyl]diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H18N4O8S2/c1-22-16-7-9-17(10-8-16)23-24-18-6-4-14(20(12-18)34(28,29)30)2-3-15-5-11-19(25(26)27)13-21(15)35(31,32)33/h2-13,22H,1H3,(H,28,29,30)(H,31,32,33)/b3-2+,24-23? |
InChI Key |
TVQLAFZNHARCJW-DSVPZXLOSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















